molecular formula C8H7ClN4O B2761607 5-[(4-chlorophenoxy)methyl]-1H-1,2,3,4-tetrazole CAS No. 24896-24-0

5-[(4-chlorophenoxy)methyl]-1H-1,2,3,4-tetrazole

Cat. No.: B2761607
CAS No.: 24896-24-0
M. Wt: 210.62
InChI Key: LAEFYQOLGWVFTE-UHFFFAOYSA-N
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Description

5-[(4-chlorophenoxy)methyl]-1H-1,2,3,4-tetrazole is a chemical compound with the molecular formula C8H7ClN4O and a molecular weight of 210.62 g/mol . It is known for its unique structure, which includes a tetrazole ring and a chlorophenyl group. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-chlorophenoxy)methyl]-1H-1,2,3,4-tetrazole typically involves the reaction of 4-chlorophenol with formaldehyde and sodium azide under specific conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the tetrazole ring . Common reagents used in this synthesis include sodium azide, formaldehyde, and 4-chlorophenol. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

5-[(4-chlorophenoxy)methyl]-1H-1,2,3,4-tetrazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of chlorophenoxy derivatives, while substitution reactions can yield various substituted tetrazole compounds .

Scientific Research Applications

5-[(4-chlorophenoxy)methyl]-1H-1,2,3,4-tetrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(4-chlorophenoxy)methyl]-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, leading to various biological effects. The chlorophenyl group can also participate in binding interactions, enhancing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-Bromophenoxy)methyl]-1h-1,2,3,4-Tetrazole
  • 5-[(4-Methylphenoxy)methyl]-1h-1,2,3,4-Tetrazole
  • 5-[(4-Nitrophenoxy)methyl]-1h-1,2,3,4-Tetrazole

Uniqueness

5-[(4-chlorophenoxy)methyl]-1H-1,2,3,4-tetrazole is unique due to the presence of the chlorophenyl group, which imparts specific chemical properties such as increased reactivity and potential biological activity. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring .

Properties

IUPAC Name

5-[(4-chlorophenoxy)methyl]-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4O/c9-6-1-3-7(4-2-6)14-5-8-10-12-13-11-8/h1-4H,5H2,(H,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAEFYQOLGWVFTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC2=NNN=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501324177
Record name 5-[(4-chlorophenoxy)methyl]-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501324177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199401
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

24896-24-0
Record name 5-[(4-chlorophenoxy)methyl]-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501324177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[(4-chlorophenoxy)methyl]-1H-1,2,3,4-tetrazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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